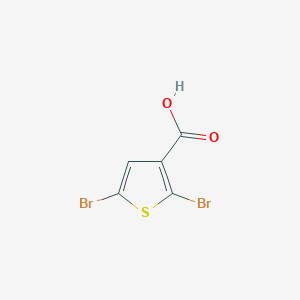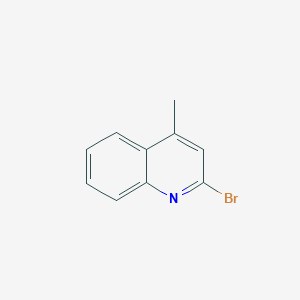
4-Iodophenyl acetate
Descripción general
Descripción
4-Iodophenyl acetate is a chemical compound with the molecular formula C8H7IO2 . It is a derivative of 4-Iodophenol, which is a colorless solid and one of three monoiodophenols .
Molecular Structure Analysis
The molecular structure of 4-Iodophenyl acetate consists of an iodine atom attached to a phenyl group, which is further connected to an acetate group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Iodophenyl acetate is a white to light yellow powder or crystal . It has a density of 1.8±0.1 g/cm3, a boiling point of 271.0±23.0 °C at 760 mmHg, and a flash point of 117.7±22.6 °C . It has a molar refractivity of 50.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 149.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Iodophenyl acetate: is widely used in organic synthesis, particularly in the preparation of various iodinated aromatic compounds. Its reactivity towards nucleophilic substitution makes it a valuable reagent for introducing iodine into aromatic rings, which is a crucial step in synthesizing complex molecules for pharmaceuticals and agrochemicals .
Pharmacology
In pharmacology, 4-Iodophenyl acetate serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It’s involved in the production of compounds like apixaban, a potent anticoagulant used to prevent strokes . The iodine moiety in the molecule can be critical for the biological activity of the drug.
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors and other electronic materials. The iodine atom in 4-Iodophenyl acetate can facilitate the formation of charge-transfer complexes, which are essential for the conductivity of organic electronic materials .
Analytical Chemistry
4-Iodophenyl acetate: is utilized in analytical chemistry as a standard for calibrating instruments and validating analytical methods. Its well-defined structure and stability under various conditions make it an excellent candidate for such applications .
Biochemistry
In biochemistry research, 4-Iodophenyl acetate is used in the study of enzyme-catalyzed reactions where iodine acts as a probe to understand the mechanism of action at the molecular level. It can also be used to label biomolecules with iodine for tracing and imaging purposes .
Industrial Applications
Industrially, 4-Iodophenyl acetate is employed in the synthesis of dyes, pigments, and other iodine-containing compounds. Its iodine content is particularly useful in the production of X-ray contrast media and other diagnostic agents .
Safety And Hazards
Propiedades
IUPAC Name |
(4-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFISNECFQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955149 | |
| Record name | 4-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenyl acetate | |
CAS RN |
33527-94-5 | |
| Record name | Phenol, 4-iodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-iodophenyl acetate in organic synthesis, particularly in the context of the provided research?
A1: 4-iodophenyl acetate serves as a crucial starting material for synthesizing more complex molecules with potential biological activity. In the research article titled "Synthesis, structure and in vitro cytotoxicity testing of some 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid" [], 4-iodophenyl acetate is used as a precursor for synthesizing a series of novel 1,3,4-oxadiazoline derivatives. These derivatives incorporate a 5-iodosalicylic acid moiety, derived from the initial 4-iodophenyl acetate, and are further modified with various substituents. This study highlights the versatility of 4-iodophenyl acetate in building diverse chemical structures for potential pharmaceutical applications.
Q2: The study mentions that some of the synthesized compounds showed promising anticancer activity. What structural features contributed to this activity?
A2: While the study doesn't delve deep into a full structure-activity relationship (SAR) analysis, it does indicate that the presence of specific substituents on the 1,3,4-oxadiazoline ring influences the anticancer activity. For instance, compounds featuring 4-fluorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-methylphenyl groups at a particular position on the 1,3,4-oxadiazoline core exhibited good inhibitory activity against human cancer cell lines KB and Hep-G2 []. This suggests that the type and position of substituents on this core structure play a role in its interaction with potential biological targets and warrant further investigation.
Q3: The second research article focuses on a different application of 4-iodophenyl acetate. Could you elaborate on its role in that specific context?
A3: In the research "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives" [], 4-iodophenyl acetate acts as a substrate in a Heck coupling reaction. This palladium-catalyzed reaction aims to couple 4-iodophenyl acetate with a vinylglycinol derivative, ultimately leading to the synthesis of homotyrosinol derivatives. This study highlights the application of 4-iodophenyl acetate in a named reaction, demonstrating its utility in constructing molecules with potential biological relevance through well-established synthetic methodologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




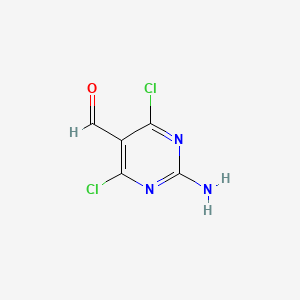

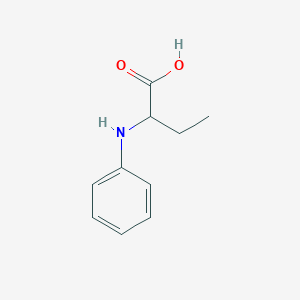
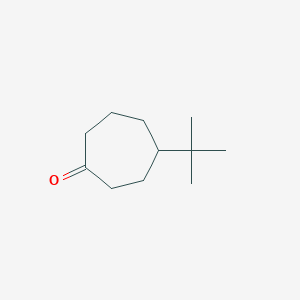

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)




